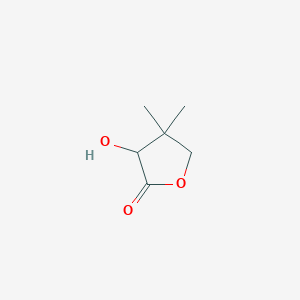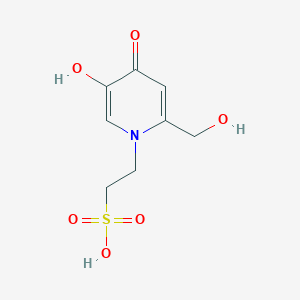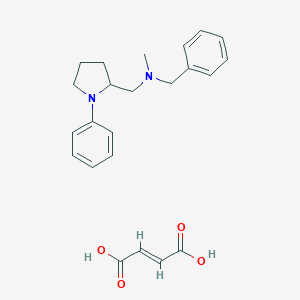
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate, also known as Desoxypipradrol, is a psychostimulant drug that has been used in scientific research. It is a derivative of the compound pipradrol and has a similar chemical structure to methylphenidate. Desoxypipradrol has been found to have potential therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mecanismo De Acción
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol acts as a norepinephrine-dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in increased stimulation of the central nervous system. (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has also been found to increase the release of dopamine and norepinephrine in certain brain regions.
Efectos Bioquímicos Y Fisiológicos
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and reduce food intake. In human studies, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been shown to improve cognitive performance and attention, as well as reduce hyperactivity in individuals with ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has several advantages for lab experiments, including its high potency and selectivity for norepinephrine and dopamine transporters. However, it also has several limitations, including its potential for abuse and dependence, as well as its potential to cause adverse effects such as cardiovascular and psychiatric events.
Direcciones Futuras
Future research on (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol could focus on its potential therapeutic effects in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies could investigate the long-term effects of (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol use, as well as its potential for abuse and dependence. Finally, research could focus on the development of safer and more effective derivatives of (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol for clinical use.
In conclusion, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol is a psychostimulant drug that has potential therapeutic effects in the treatment of ADHD and narcolepsy. Its mechanism of action involves blocking the reuptake of norepinephrine and dopamine in the brain, leading to increased stimulation of the central nervous system. While (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has several advantages for lab experiments, it also has several limitations and potential adverse effects. Future research could focus on its potential therapeutic effects in other neurological and psychiatric disorders, as well as the development of safer and more effective derivatives for clinical use.
Métodos De Síntesis
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol can be synthesized through the reaction of 2-benzylpyrrolidine with methylamine, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with fumaric acid to form the fumarate salt.
Aplicaciones Científicas De Investigación
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been used in scientific research to investigate its potential therapeutic effects in the treatment of ADHD and narcolepsy. It has been found to increase locomotor activity and improve cognitive performance in animal models of ADHD. In human studies, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been shown to improve attention and reduce hyperactivity in individuals with ADHD.
Propiedades
Número CAS |
142469-76-9 |
|---|---|
Nombre del producto |
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate |
Fórmula molecular |
C19H24N2.C4H4O4 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-1-(1-phenylpyrrolidin-2-yl)methanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H24N2.C4H4O4/c1-20(15-17-9-4-2-5-10-17)16-19-13-8-14-21(19)18-11-6-3-7-12-18;5-3(6)1-2-4(7)8/h2-7,9-12,19H,8,13-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
OFXWMXLNWUDFOG-WLHGVMLRSA-N |
SMILES isomérico |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Sinónimos |
2-Pyrrolidinemethanamine, N-methyl-1-phenyl-N-(phenylmethyl)-, (-)-, ( E)-2-butenedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



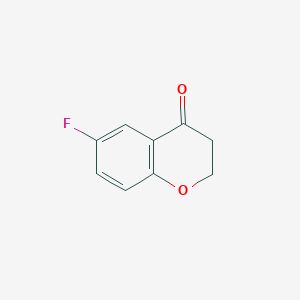
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)
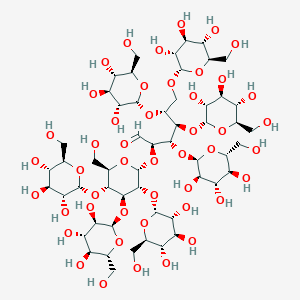
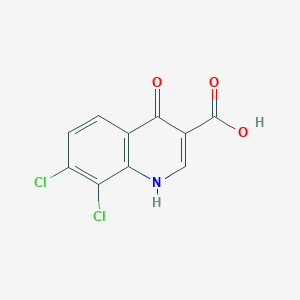
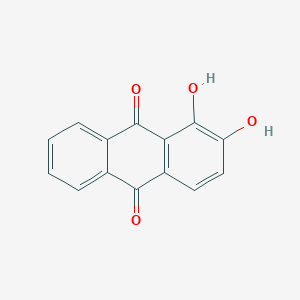
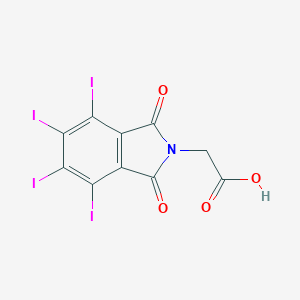
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
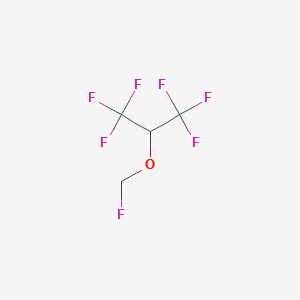
![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
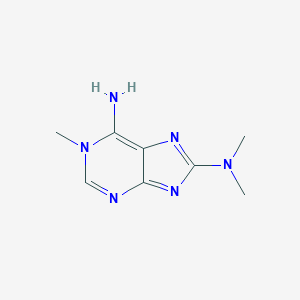
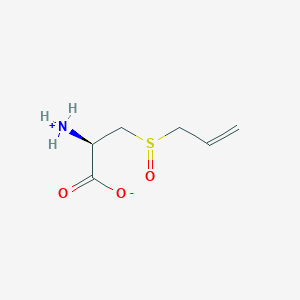
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
